Vedaclidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-butylsulfanyl-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S2/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16/h10-11H,2-9H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZPXVURFDJHGI-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NSN=C1C2CN3CCC2CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSC1=NSN=C1[C@@H]2CN3CCC2CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275663 | |
| Record name | Vedaclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141575-50-0 | |
| Record name | Vedaclidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141575500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vedaclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VEDACLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98IW5HAV1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Pharmacology of Vedaclidine
Elucidation of Receptor Interactions
Vedaclidine is an experimental compound recognized for its distinct interaction with the muscarinic acetylcholine (B1216132) receptor (mAChR) family. wikipedia.org As a ligand for these receptors, it demonstrates high affinity in vitro for muscarinic receptors found in brain homogenates, with significantly less or no affinity for various other neurotransmitter receptors and uptake sites. ncats.ioncats.io Its pharmacological activity is characterized by a complex and selective profile of action across the different mAChR subtypes. wikipedia.orgnih.gov
This compound exhibits a notable selectivity profile, acting differently upon various subtypes of the five cloned muscarinic receptors (M1-M5). wikipedia.orgncats.ionih.govresearchgate.net This selectivity is the foundation of its unique pharmacological character, distinguishing it from less selective muscarinic agents. wikipedia.orgresearchgate.net
Research identifies this compound as a potent and selective agonist at the M1 and M4 muscarinic receptor subtypes. wikipedia.orgwikipedia.org In vitro studies using isolated rabbit vas deferens, a tissue rich in M1 receptors, demonstrated this compound's high-affinity agonist activity, with an IC50 value of 0.33 nM. ncats.io Furthermore, it has been shown to have a functional selectivity for the M4 subtype, which is linked to its antinociceptive properties. nih.govresearchgate.net The agonism at both M1 and M4 receptors is a key feature of its mechanism of action. drugpatentwatch.comfrontiersin.org
In contrast to its agonist activity at M1 and M4 receptors, this compound functions as an antagonist at the M2, M3, and M5 subtypes. wikipedia.org This antagonistic behavior has been quantified in isolated tissue preparations. For instance, in guinea pig atria, which predominantly express M2 receptors, this compound exhibited antagonist properties with a pA2 value of 6.9. ncats.io Similarly, it acted as an antagonist at M3 receptors in the guinea pig urinary bladder, with a pA2 of 7.4. ncats.io Its antagonist role extends to the M5 receptor subtype as well. wikipedia.orgnih.gov
| Receptor Subtype | Tissue/Model | Functional Activity | Potency (Value) |
| M1 | Rabbit Vas Deferens | Agonist | IC50 = 0.33 nM |
| M2 | Guinea Pig Atria | Antagonist | pA2 = 6.9 |
| M3 | Guinea Pig Urinary Bladder | Antagonist | pA2 = 7.4 |
| M4 | N/A | Agonist | N/A |
| M5 | N/A | Antagonist | N/A |
This table summarizes the functional activity of this compound at different muscarinic receptor subtypes as reported in in vitro studies. ncats.io
Based on its divergent actions across the muscarinic receptor family, this compound is classified as a mixed agonist-antagonist. wikipedia.orgnih.govtaylorfrancis.com This classification reflects its ability to simultaneously activate certain receptor subtypes (M1 and M4) while blocking others (M2, M3, and M5). wikipedia.orgncats.io This dual activity profile is a deliberate design feature aimed at producing specific therapeutic effects while potentially avoiding some of the side effects associated with non-selective muscarinic agonists. wikipedia.org
Muscarinic Acetylcholine Receptor Subtype Selectivity Profile
M1 and M4 Subtype Agonism
Intracellular Signaling Cascades Modulated by this compound
The interaction of a ligand with a G-protein-coupled receptor (GPCR), such as a muscarinic receptor, initiates a cascade of intracellular signaling events. sygnaturediscovery.comnih.gov this compound's mixed agonist-antagonist profile results in a complex modulation of these downstream pathways, depending on the receptor subtype expressed in a given cell. wikipedia.orgncats.io
Muscarinic acetylcholine receptors are coupled to heterotrimeric G proteins, and their activation or inhibition by ligands like this compound directly influences intracellular second messenger systems. wikipedia.orgnih.gov The five muscarinic subtypes are primarily linked to two main G-protein families: Gq/11 and Gi/o. nih.govmdpi.com
M1, M3, and M5 receptors are coupled to the Gq family of G-proteins. wikipedia.orgnih.govmdpi.com Activation of this pathway stimulates phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov These second messengers lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). nih.gov
M2 and M4 receptors are coupled to the Gi/o family of G-proteins. nih.govmdpi.com Activation of this pathway inhibits the enzyme adenylyl cyclase, resulting in decreased production of cyclic adenosine (B11128) monophosphate (cAMP) and reduced activity of protein kinase A (PKA). nih.govnih.gov
This compound's agonism at M1 and M4 receptors is expected to activate both Gq and Gi/o signaling pathways, respectively. wikipedia.orgwikipedia.orgmdpi.com Conversely, its antagonism at M2, M3, and M5 receptors would block acetylcholine-mediated signaling through Gi/o (for M2) and Gq (for M3 and M5) pathways. wikipedia.orgncats.iomdpi.com This differential modulation of G-protein signaling pathways is the molecular basis for this compound's unique pharmacological effects. wikipedia.orgncats.io
| Receptor Subtype | Primary G-Protein | Signaling Pathway | This compound's Effect |
| M1 | Gq | Stimulation of PLC, IP3, DAG, Ca2+ | Activation |
| M2 | Gi/o | Inhibition of Adenylyl Cyclase, decreased cAMP | Inhibition |
| M3 | Gq | Stimulation of PLC, IP3, DAG, Ca2+ | Inhibition |
| M4 | Gi/o | Inhibition of Adenylyl Cyclase, decreased cAMP | Activation |
| M5 | Gq | Stimulation of PLC, IP3, DAG, Ca2+ | Inhibition |
This table outlines the interaction between this compound's receptor activity and the primary G-protein signaling cascades associated with each muscarinic receptor subtype. wikipedia.orgnih.govnih.govmdpi.com
G-Protein Coupling and Downstream Effects
Inhibition of Adenylate Cyclase and cAMP Modulation
This compound's activity as an agonist at M4 muscarinic receptors is central to its ability to modulate the adenylate cyclase signaling cascade. wikipedia.orgnih.gov M4 receptors, along with M2 receptors, are canonically coupled to the inhibitory G-protein, Gi/o. frontiersin.orglongecity.org Activation of Gi/o-coupled receptors by an agonist leads to the inhibition of the enzyme adenylate cyclase. nih.govmerckmillipore.com This enzymatic inhibition results in a decreased rate of conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.org
Consequently, the intracellular concentration of the second messenger cAMP is reduced. nih.gov The cAMP signaling pathway is a crucial regulator of numerous cellular functions, and its involvement in the maintenance of neuropathic pain has been noted in recent studies. nih.gov By acting as an agonist at M4 receptors, this compound leverages this pathway to produce its effects. nih.gov Although M2 receptors also couple to this pathway, this compound acts as an antagonist at this subtype, thereby preventing M2-mediated inhibition of adenylate cyclase. wikipedia.orgnih.gov
Modulation of Ion Channel Activity (K+, Ca++)
The stimulation of muscarinic receptors is known to modulate the activity of various neuronal ion channels, which is a key mechanism for regulating neuronal excitability. ucl.ac.uk Since muscarinic receptors are not ion channels themselves, their influence is exerted indirectly through G-protein signaling. ucl.ac.uk
Potassium (K+) Channels : Agonism at M1 receptors, which are coupled to Gq proteins, can lead to the inhibition of certain potassium channels, notably the M-type (Kv7) K+ channels. ucl.ac.ukwikipedia.org Closing these K+ channels reduces the outward flow of potassium ions, leading to membrane depolarization and an increase in neuronal excitability. ucl.ac.uk Conversely, activation of M2 receptors can activate specific K+ channels (Kir channels), causing hyperpolarization and reducing excitability; however, this compound acts as an antagonist at M2 receptors. wikipedia.orgucl.ac.uk
Calcium (Ca++) Channels : G-protein signaling initiated by muscarinic receptor activation can also modulate the activity of voltage-gated calcium channels. nih.gov This can occur through direct G-protein subunit interaction with the channel or via downstream second messengers. nih.gov Inhibition of voltage-sensitive Ca2+ channels is one of the potential effects following the activation of receptors linked to Gi proteins. nih.gov Furthermore, M1 receptor activation leads to an increase in intracellular calcium, not by direct channel opening, but by the release from internal stores. frontiersin.org
Activation of Small G Proteins (e.g., Rho GTPase)
This compound's primary action is the activation of muscarinic receptors, which belong to the superfamily of G-protein-coupled receptors (GPCRs). frontiersin.orgwikipedia.org This interaction directly engages and activates heterotrimeric G-proteins—specifically Gq/11 by M1 receptors and Gi/o by M4 receptors. frontiersin.org
Beyond the primary heterotrimeric G-proteins, GPCR signaling can also influence the activity of small G-proteins, such as those in the Rho family of GTPases. frontiersin.org Rho GTPases act as molecular switches in a multitude of cellular processes, including the regulation of the cytoskeleton. frontiersin.org They cycle between an inactive GDP-bound state and an active GTP-bound state. frontiersin.org This cycle is regulated by guanine (B1146940) nucleotide exchange factors (GEFs), which promote activation, and GTPase-activating proteins (GAPs), which promote inactivation. mdpi.comembopress.org The signaling cascades initiated by GPCRs, including muscarinic receptors, can activate Rho GEFs, which in turn activate Rho GTPases to elicit downstream effects. frontiersin.org For instance, active RhoA binds to effectors like Rho-associated coiled-coil containing protein kinase (ROCK) to mediate cellular responses. mdpi.comreactome.org
Recruitment of Effector Molecules (e.g., IP3K, MAPK/ERK kinases)
The activation of M1 and M4 receptors by this compound initiates distinct downstream signaling cascades through the recruitment and activation of specific effector molecules.
M1 Receptor Signaling (Gq/11 Pathway) : Agonism at M1 receptors activates the Gq/11 protein, which in turn stimulates the effector enzyme phospholipase C (PLC). wikipedia.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. frontiersin.orgwikipedia.org
MAPK/ERK Pathway : The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation and differentiation. nih.gov This pathway can be activated by GPCRs, including M1 muscarinic receptors. mdpi.com Activation can occur through complex cross-talk with other signaling pathways, such as the PI3K/AKT pathway. nih.govmdpi.com
PI3K/AKT Pathway : The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another crucial intracellular cascade that regulates cell survival and growth. mdpi.com There is significant cross-talk between the PI3K/AKT and MAPK/ERK pathways, and both can be influenced by muscarinic receptor activation. mdpi.combiorxiv.org
| Receptor Activated | G-Protein | Primary Effector | Key Second Messengers/Downstream Kinases |
| M1 (by this compound) | Gq/11 | Phospholipase C (PLC) | IP3, DAG, Intracellular Ca++, MAPK/ERK frontiersin.orgwikipedia.org |
| M4 (by this compound) | Gi/o | Adenylate Cyclase | Decreased cAMP frontiersin.orglongecity.org |
Distinction from Other Neurotransmitter Systems
A defining characteristic of this compound's pharmacology is its high selectivity for the muscarinic cholinergic system. ncats.io Research demonstrates that this compound possesses a high affinity for muscarinic receptors while exhibiting substantially less or no affinity for a variety of other neurotransmitter receptors and uptake sites. ncats.ioncats.io
This distinguishes it from compounds that may interact with multiple neurotransmitter systems, such as:
Dopaminergic System : Implicated in reward, motivation, and motor control. wikipedia.org
Serotonergic System : Involved in mood, appetite, and sleep regulation. wikipedia.org
Noradrenergic System : Plays a role in alertness, attention, and the "fight-or-flight" response. wikipedia.orgnih.gov
Glutamatergic and GABAergic Systems : The primary excitatory and inhibitory systems in the central nervous system, respectively. wikipedia.orgnih.gov
This compound's focused action on specific subtypes of muscarinic receptors minimizes direct interaction with these other major systems, suggesting a more targeted therapeutic effect with a potentially different side effect profile compared to less selective agents. ncats.io
Preclinical Efficacy and Pharmacological Spectrum
Analgesic and Antinociceptive Research Paradigms
The antinociceptive and antihyperalgesic properties of Vedaclidine have been investigated in various preclinical models. nih.gov It is well-established that muscarinic cholinergic agonists can produce antinociceptive effects in several acute pain models. nih.gov However, the effects of these agonists in models involving central sensitization in pain pathways are less understood. nih.gov Research has aimed to evaluate this compound, a muscarinic receptor mixed agonist/antagonist, in these specific models. nih.gov
While much of the detailed research has focused on models of central sensitization, it is a known principle that muscarinic cholinergic agonists demonstrate antinociceptive effects in a variety of acute pain scenarios. nih.gov The analgesic efficacy of this compound has been noted to be comparable to that of morphine in producing antinociception.
This compound has demonstrated significant antihyperalgesic effects in preclinical models that involve the phenomenon of central sensitization, a key mechanism in the development of chronic pain states. nih.gov This suggests that this compound and other muscarinic receptor agonists could have clinical applications in managing pain conditions characterized by central sensitization, such as neuropathic and inflammatory pain. nih.gov
In the formalin test in rats, a model that assesses both acute and persistent pain phases, this compound produced dose-related antihyperalgesic effects. nih.gov The formalin-induced pain model involves two distinct phases: an initial acute phase from the direct chemical irritation and a second, longer-lasting phase driven by central sensitization in the spinal cord. meliordiscovery.comcriver.com this compound's efficacy in this model highlights its potential to modulate these underlying pain mechanisms. nih.govnih.gov
| Parameter | Observation | Source |
|---|---|---|
| Model | Formalin-induced nociception in rats | nih.gov |
| Effect | Dose-related antihyperalgesic effects | nih.gov |
This compound has been shown to produce a dose-related reversal of mechanical hyperalgesia induced by capsaicin (B1668287) in rats. nih.gov Intradermal injection of capsaicin, the pungent compound in chili peppers, leads to a state of heightened pain sensitivity known as hyperalgesia. physiology.org The ability of this compound to counteract this effect further supports its role in modulating pain pathways involving central sensitization. nih.gov
| Parameter | Observation | Source |
|---|---|---|
| Model | Capsaicin-induced mechanical hyperalgesia in rats | nih.gov |
| Effect | Dose-related reversal of hyperalgesia | nih.gov |
In the carrageenan-induced inflammatory pain model, this compound demonstrated a dose-related reversal of both mechanical and thermal hyperalgesia. nih.gov The injection of carrageenan induces an acute inflammatory response characterized by the release of various inflammatory mediators, leading to pain and hypersensitivity. aragen.com The effects of this compound in this model were antagonized by the muscarinic receptor antagonist scopolamine, confirming the involvement of muscarinic receptors in its mechanism of action. nih.gov
| Parameter | Observation | Source |
|---|---|---|
| Model | Carrageenan-induced mechanical and thermal hyperalgesia in rats | nih.gov |
| Effect | Dose-related reversal of hyperalgesia | nih.gov |
| Antagonism | Effects were antagonized by scopolamine | nih.gov |
An important finding from preclinical studies is the synergistic interaction between this compound and non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov In the carrageenan test, the antihyperalgesic effects of this compound were found to be synergistic with those of the NSAID ketoprofen (B1673614). nih.gov This synergy was demonstrated through isobolographic analysis, a method used to assess pharmacological interactions. nih.gov This suggests that combining muscarinic agonists like this compound with NSAIDs could be a potential therapeutic strategy for managing inflammatory pain. nih.gov
| Combination | Model | Type of Interaction | Source |
|---|---|---|---|
| This compound and Ketoprofen | Carrageenan-induced hyperalgesia in rats | Synergistic | nih.gov |
Antihyperalgesic Effects in Central Sensitization Models
Capsaicin-Induced Hyperalgesia Studies
Investigations into Potential Therapeutic Applications
This compound is an experimental drug that has been the subject of preclinical research to determine its efficacy in various therapeutic areas, particularly in the management of complex pain states. wikipedia.orgtaylorfrancis.com As a compound with a unique mechanism of action, it represents a novel approach to analgesia. wikipedia.org The investigations have primarily focused on conditions that are often poorly managed by existing medications, such as neuropathic and cancer-related pain. wikipedia.orgtaylorfrancis.com
Neuropathic Pain Research
Neuropathic pain, a type of chronic pain caused by damage or disease affecting the somatosensory nervous system, remains a significant clinical challenge. nih.gov Research into new therapeutic agents is crucial, and this compound has been identified as a candidate for potential application in treating neuropathic pain. wikipedia.orgtaylorfrancis.com
Preclinical evaluation of compounds for neuropathic pain relies on a variety of established animal models that aim to replicate the key features of the human condition, such as allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (increased pain from a stimulus that normally provokes pain). nih.govmdpi.com These models are essential for understanding the underlying mechanisms of pain and for screening the efficacy of novel analgesics like this compound. nih.gov
Commonly used preclinical models for neuropathic pain research include:
Surgical or Trauma-Induced Models: These involve creating a lesion on a peripheral nerve. Examples include the Chronic Constriction Injury (CCI) model, the Spared Nerve Injury (SNI) model, and the Spinal Nerve Ligation (SNL) model. mdpi.com These models produce long-lasting, robust pain-like behaviors in rodents, providing a platform to test the effects of potential analgesics. mdpi.com
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models: Many anti-cancer drugs, such as vincristine, cisplatin, and paclitaxel, can cause significant nerve damage, leading to debilitating pain. mdpi.comfrontiersin.org Preclinical models that involve administering these chemotherapeutic agents to rodents are used to study the mechanisms of CIPN and to evaluate potential neuroprotective and analgesic compounds. mdpi.com
Metabolic Disease-Induced Models: Diabetic neuropathy is a common complication of diabetes. The streptozotocin (B1681764) (STZ)-induced diabetic rodent model is widely used to mimic this condition and assess therapies for the associated neuropathic pain. mdpi.com
The table below outlines the typical endpoints measured in these preclinical neuropathic pain models.
| Model Type | Common Induction Method | Key Behavioral Endpoints Measured |
| Nerve Injury (e.g., SNI, CCI) | Ligation or transection of peripheral nerves (e.g., sciatic nerve branches). mdpi.com | Mechanical Allodynia (von Frey test), Thermal Hyperalgesia (Hargreaves test). mdpi.com |
| Chemotherapy-Induced (CIPN) | Administration of chemotherapeutic agents (e.g., paclitaxel, vincristine). mdpi.com | Development of mechanical and cold allodynia. mdpi.com |
| Diabetic Neuropathy | Injection of streptozotocin (STZ) to induce diabetes. mdpi.com | Mechanical Allodynia, Thermal Hyperalgesia, Nerve Conduction Velocity. |
Research into this compound for neuropathic pain suggests its potential utility, prompting further investigation within the framework of these established preclinical assessments. wikipedia.org
Cancer Pain Management Studies
Pain is one of the most severe and prevalent symptoms experienced by cancer patients, particularly those with metastatic disease. frontiersin.orgnih.gov Bone cancer pain is especially common in patients with breast, prostate, and lung cancers that have metastasized to the skeleton. nih.govnih.gov The analgesic effects of this compound have been specifically evaluated in the context of chronic bone cancer pain. researchgate.net
Preclinical research in this area utilizes animal models that replicate key aspects of human bone cancer, including tumor growth in bone and the resulting pain. nih.govans-biotech.com The most common approach involves the inoculation of cancer cells directly into the intramedullary space of a long bone, such as the femur or tibia, in rodents. frontiersin.organs-biotech.com This method leads to progressive tumor growth within the bone, causing bone degradation and eliciting measurable pain-like behaviors that are thought to mirror the human experience. nih.govnih.gov
These models are crucial for discovering and testing new mechanism-based therapies for cancer pain. nih.gov
| Model Characteristic | Description | Relevance |
| Induction Method | Direct injection of tumor cells (e.g., sarcoma, breast cancer cells) into the bone marrow cavity of a rodent femur or tibia. ans-biotech.com | Mimics the establishment of a metastatic tumor lesion in the bone. ans-biotech.com |
| Pathophysiology | Progressive tumor growth, inflammation, bone destruction (osteolysis), and nerve sprouting within the tumor-bearing bone. frontiersin.orgnih.gov | Replicates the complex tumor microenvironment that drives pain in humans. frontiersin.org |
| Behavioral Outcomes | Measurement of spontaneous pain (e.g., flinching, guarding of the affected limb) and evoked pain (e.g., limb use, sensitivity to touch). | Provides quantifiable endpoints to assess the efficacy of analgesic compounds. |
The evaluation of this compound in such models is part of a broader effort to find more effective treatments for cancer-induced pain, which is often difficult to manage with standard therapies. wikipedia.orgresearchgate.net
Absence of Dependence and Abuse Potential in Preclinical Assessments
A critical component of the development of any new centrally-acting drug is the assessment of its potential for abuse and dependence. evotec.comtoxicology.org For a novel analgesic, demonstrating a low abuse liability is a significant advantage over opioid medications, whose clinical use is limited by their high potential for abuse and addiction. taylorfrancis.com Muscarinic agonists like this compound are generally considered to have a lower abuse potential. benthamscience.com
Preclinical abuse liability testing involves a standardized battery of behavioral pharmacology studies in animals, designed to predict the likelihood of a compound being abused by humans. evotec.comnih.gov These studies are a regulatory requirement for CNS-active drugs. nih.gov The primary assessments include:
Drug Discrimination: This test determines if a novel compound produces subjective effects similar to a known drug of abuse. Animals are trained to recognize the internal state produced by a known drug (e.g., cocaine or morphine) and to signal its presence. They are then tested with the new compound to see if it "substitutes" for the training drug, suggesting a similar subjective experience. psychogenics.com
Self-Administration: This model assesses the reinforcing properties of a drug, or its ability to make the user want to take it again. Animals are given the opportunity to perform a task (e.g., press a lever) to receive an infusion of the drug. A compound is considered to have abuse potential if animals learn to self-administer it. evotec.compsychogenics.com
Conditioned Place Preference (CPP): The CPP test evaluates the rewarding or aversive properties of a drug. It involves pairing the administration of the drug with a distinct environment. If the animal subsequently spends more time in the drug-paired environment, it suggests the drug has rewarding properties. psychogenics.com
The table below summarizes these core preclinical models for abuse liability.
| Preclinical Model | Question Addressed | Implication of a Positive Result |
| Drug Discrimination | Is the subjective feeling produced by the test drug similar to a known drug of abuse? psychogenics.com | The drug may produce similar psychoactive effects to an abused substance. |
| Self-Administration | Is the drug rewarding enough that an animal will work to receive it? evotec.com | The drug has reinforcing properties and may lead to compulsive drug-seeking. |
| Conditioned Place Preference | Are the effects of the drug rewarding or aversive? psychogenics.com | The drug is associated with a positive experience, indicating rewarding properties. |
Assessments of this compound have indicated little potential for the development of dependence or abuse, a finding that enhances its profile as a potential alternative to traditional analgesics. wikipedia.org
Synthetic Methodologies and Chemical Biology
Advanced Synthetic Routes for Vedaclidine and Analogs
The synthesis of this compound, chemically known as (S)-3-(4-(Butylthio)-1,2,5-thiadiazol-3-yl)quinuclidine, and its related analogs involves a multi-step process that builds upon a core bicyclic structure. medkoo.com A key strategy involves the construction of the 3-(3-Alkylthio-1,2,5-thiadiazol-4-yl)-1-azabicycles starting from the corresponding azabicyclic ketones. researchgate.net
The general synthetic pathway for this class of compounds begins with the appropriate azabicyclic ketone, such as 3-quinuclidinone for this compound itself. This ketone serves as the foundational scaffold upon which the heterocyclic thiadiazole ring system is constructed. The subsequent steps involve the introduction of the substituted 1,2,5-thiadiazole (B1195012) moiety at the 3-position of the quinuclidine (B89598) ring, followed by the addition of the specific alkylthio side chain to the thiadiazole ring. researchgate.netwikimedia.org This modular approach allows for the synthesis of various analogs by altering the alkyl group in the final step.
Isotopic Labeling Strategies (e.g., Carbon-14)
Isotopic labeling is a critical technique in pharmaceutical development used to trace the metabolic fate of a drug candidate within an organism. For this compound, a Carbon-14 ([¹⁴C]) labeled version was specifically synthesized to support preclinical research. tib.eu The compound, this compound-¹⁴C-Tartrate, was developed for use in Quantitative Whole-Body Autoradiography (QWBA) studies in rats. tib.eu
The strategy for isotopic labeling typically involves incorporating the radioactive isotope as late as possible in the synthetic sequence. This approach is more cost-effective and minimizes the handling of radioactive materials throughout the multi-step synthesis. acs.org Carbon-14 is the isotope of choice for these studies due to its long half-life (approximately 5,700 years) and the fact that its incorporation into the carbon skeleton of the molecule does not alter the compound's chemical and biological properties. acs.org The primary precursor for [¹⁴C] labeling is often barium [¹⁴C]-carbonate, which is converted into more complex labeled building blocks for integration into the target molecule. acs.org
Structural Features and Chemical Moieties Relevant to Activity
The biological activity of this compound is intrinsically linked to two core structural components: the rigid 1-azabicyclo[2.2.2]octane core and the electronically distinct 1,2,5-thiadiazol-4-yl group.
1-Azabicyclo[2.2.2]octane Core
The 1-azabicyclo[2.2.2]octane ring system, commonly known as quinuclidine, is a key structural feature of this compound. This bicyclic amine provides a rigid, conformationally constrained framework. Unlike more flexible linear or monocyclic structures, the quinuclidine core holds the pharmacophoric 1,2,5-thiadiazole group in a well-defined spatial orientation. This structural rigidity is crucial for ensuring a precise interaction with the target receptor, minimizing the entropic penalty upon binding and contributing to the compound's potency. The nitrogen atom within the bicyclic system also provides a basic center, which is often important for receptor interactions.
1,2,5-Thiadiazol-4-yl Group Substitutions
The 1,2,5-thiadiazole ring is a heterocyclic moiety that serves as a critical pharmacophore in this compound and related muscarinic agonists. nih.gov It acts as a bioisosteric replacement for the ester group found in acetylcholine (B1216132) and other agonists like aceclidine. Research into analogs has shown that this specific heterocycle is vital for activity. When the 1,2,5-thiadiazole in a potent analog was replaced with iso-π-electronic systems such as 1,2,5-oxadiazole or pyrazine, the resulting compounds were substantially less active.
This finding underscores the importance of the specific electronic and hydrogen-bonding properties conferred by the sulfur and nitrogen atoms within the 1,2,5-thiadiazole ring for receptor activation. Furthermore, the substituent on this ring—in this compound's case, a butylthio group—is also a determinant of potency. Studies have demonstrated that the oxygen or sulfur atom in the substituent on the thiadiazole ring participates in the activation of the muscarinic receptor.
Analog Synthesis for Structure-Activity Relationship Elucidation
The systematic synthesis and evaluation of this compound analogs have been instrumental in elucidating the structure-activity relationships (SAR) that govern its biological effects. These studies typically involve modifying either the alkylthio side chain or the bicyclic amine core.
Research on a series of 3-(3-Alkylthio-1,2,5-thiadiazol-4-yl)-1-azabicycles revealed that the length and nature of the alkylthio chain significantly influence muscarinic receptor affinity. researchgate.net Analogs with different alkylthio groups (e.g., propylthio, butylthio) were synthesized and tested. researchgate.net Optimal m₁ muscarinic agonist potency was achieved with butyloxy or butylthio substituents on the thiadiazole ring. Interestingly, for the 3-(3-butylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[2.2.2]octane (the racemic form of this compound), the enantiomers exhibited little selectivity in terms of receptor affinity or analgesic activity. researchgate.net
Further studies explored replacing the 3-oxyquinuclidine moiety with other structures, including hydroxyazetidine, hydroxypyrrolidines, and other azabicycloalkanes, to understand the spatial requirements for receptor binding and activation. researchgate.net
The following table summarizes key SAR findings from analog studies.
| Compound Modification | Change from this compound Structure | Impact on Activity | Reference |
| Alkyl Chain Length | Butylthio group varied to other lengths (e.g., C3-C8 alkylthio) | High affinity for muscarinic receptors was maintained across several chain lengths. | researchgate.net |
| Heterocycle Isosteres | 1,2,5-Thiadiazole replaced with 1,2,5-Oxadiazole or Pyrazine | Substantially reduced agonist activity. | |
| Bicyclic Core | 1-Azabicyclo[2.2.2]octane replaced with other azabicycles (e.g., 1-azanorbornanes) | High muscarinic affinity was retained, indicating some flexibility in the scaffold requirement. | researchgate.net |
| Stereochemistry | (S)-enantiomer (this compound) vs. (R)-enantiomer | Little enantioselectivity observed for receptor affinity and in vivo analgesic activity. | researchgate.net |
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar
Principles and Methodologies in Vedaclidine Research
The research into this compound has been guided by foundational principles of medicinal chemistry, focusing on how the drug's chemical structure dictates its biological activity. Methodologies have centered on systematically modifying the this compound scaffold and assessing the resulting changes in receptor binding and functional output.
Identification of Key Structural Determinants for Muscarinic Receptor Binding
The molecular architecture of this compound is composed of a quinuclidine (B89598) ring system linked to a 1,2,5-thiadiazole (B1195012) moiety. SAR studies have pinpointed several key structural elements as being crucial for its interaction with muscarinic receptors. The basic nitrogen atom within the quinuclidine ring is a primary determinant, establishing a critical ionic interaction with a conserved aspartate residue in the transmembrane domain of the muscarinic receptors.
The 1,2,5-thiadiazole ring serves as a bioisosteric replacement for the ester group found in acetylcholine (B1216132) and other classical muscarinic agonists. This heterocyclic system, with its specific electronic and steric properties, is vital for the molecule's affinity and efficacy. Furthermore, the nature of the substituent at the 4-position of the thiadiazole ring has been shown to be a significant factor. In this compound, the butylthioether substituent plays a crucial role in defining its unique pharmacological profile.
Impact of Molecular Modifications on Receptor Subtype Selectivity
A key focus of SAR studies on this compound has been to understand and manipulate its selectivity for different muscarinic receptor subtypes. This compound itself exhibits a notable mixed agonist-antagonist profile, acting as an agonist at M1 and M4 receptors while being an antagonist at M2, M3, and M5 subtypes. wikipedia.org This complex selectivity is a direct consequence of its specific chemical structure.
Research has shown that modifications to the alkylthio chain on the thiadiazole ring can significantly alter this selectivity profile. For instance, altering the length and branching of this alkyl chain can shift the balance between agonist and antagonist activity at various subtypes. Similarly, modifications to the quinuclidine core can also influence subtype selectivity. These findings underscore the delicate interplay between different structural components of the molecule in determining its interaction with the diverse binding pockets of the muscarinic receptor subtypes.
Computational Approaches and Predictive Modeling
Computational chemistry has become an indispensable tool in the study of this compound and its analogs. These in silico methods allow for the rationalization of observed SAR data and the prediction of the biological activity of novel compounds, thereby accelerating the drug discovery process.
In Silico Tools for SAR Analysis
A variety of computational tools have been employed to analyze the SAR of this compound. Molecular docking simulations have been used to predict and visualize the binding mode of this compound within the active sites of different muscarinic receptor subtypes. These models help to explain the observed affinities and selectivities by identifying specific amino acid residues that interact with different parts of the drug molecule.
Pharmacophore modeling is another key in silico technique used in this compound research. By identifying the essential three-dimensional arrangement of chemical features required for muscarinic receptor binding, pharmacophore models provide a blueprint for the design of new ligands. These models typically include features such as a cationic center corresponding to the protonated quinuclidine nitrogen, hydrogen bond acceptors/donors, and hydrophobic regions.
QSAR Model Development for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to congeneric series of compounds related to this compound to develop predictive models of their biological activity. researchgate.net These models establish a mathematical relationship between the chemical structures of the compounds and their observed potencies or selectivities.
In a typical QSAR study, a set of molecular descriptors is calculated for each compound in a series. These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic characteristics. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the biological activity data. For instance, a 2-D QSAR analysis was performed on different series of nicotinic agonists, which are structurally related to muscarinic ligands in some aspects. researchgate.net While not directly on this compound, this illustrates the application of the methodology. Such models can then be used to predict the activity of new, untested compounds, helping to prioritize synthetic efforts.
| Descriptor Category | Examples | Relevance to this compound QSAR |
| Electronic | Partial charges, Dipole moment | Influences electrostatic interactions with the receptor. |
| Steric | Molecular volume, Surface area | Determines the fit of the ligand within the binding pocket. |
| Hydrophobic | LogP, Molar refractivity | Governs the ability of the compound to cross cell membranes and interact with hydrophobic pockets in the receptor. |
| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecular scaffold. |
Fragment-Based Approaches in SAR Exploration
Fragment-based drug discovery (FBDD) is a powerful strategy that involves identifying small, low-molecular-weight chemical fragments that bind to a biological target. wikipedia.orgopenaccessjournals.com These fragments can then be grown or linked together to create more potent and selective lead compounds. wikipedia.org While specific FBDD campaigns directly targeting this compound's binding site are not extensively documented in publicly available literature, the principles of FBDD are highly relevant to understanding its SAR.
Comparative Pharmacology and Cholinergic System Modulators
Benchmarking Against Established Analgesics (e.g., Opioids)
Vedaclidine has demonstrated significant analgesic effects in animal models, with a potency that has been shown to be over three times that of morphine. wikipedia.org In preclinical studies, its analgesic efficacy was found to be comparable to or even more pronounced than that of morphine and other opiates. nih.govnih.gov This suggests its potential as a powerful pain-relieving agent.
Unlike opioids, which primarily exert their effects through the activation of mu (μ) opioid receptors, this compound targets the cholinergic system. nih.govpainphysicianjournal.com This fundamental difference in mechanism suggests that this compound could offer an alternative for pain management, particularly in cases where opioids are not suitable. Research in animal models indicates that this compound is effective in pain states involving central sensitization, such as neuropathic and inflammatory pain, a challenging area for traditional analgesics. nih.gov Furthermore, human trials have suggested that this compound may have a low potential for dependence or abuse, a significant concern associated with long-term opioid use. wikipedia.org
In a model of inflammatory pain, this compound's antihyperalgesic effects were found to be synergistic with the non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614), showcasing its potential utility in multi-modal analgesia approaches. nih.gov
Table 1: Comparative Profile of this compound vs. Morphine
| Feature | This compound | Morphine |
| Primary Mechanism | Mixed muscarinic receptor agonist/antagonist wikipedia.org | μ-opioid receptor agonist nih.gov |
| Potency | Reported as >3x the potency of morphine wikipedia.org | Standard opioid analgesic for severe pain nih.gov |
| Analgesic Efficacy | Comparable or more pronounced than morphine in animal models nih.govnih.gov | Well-established for acute and chronic pain nih.gov |
| Abuse Potential | Low potential observed in human trials wikipedia.org | High potential for dependence and abuse |
Comparison with Other Muscarinic Ligands and Analogs
This compound's activity is defined by its complex interaction with the five subtypes of muscarinic receptors (M1-M5). It acts as a potent and selective agonist at the M1 and M4 subtypes while simultaneously acting as an antagonist at the M2, M3, and M5 subtypes. wikipedia.org This mixed profile distinguishes it from many other muscarinic ligands, which are often either broad-spectrum agonists or antagonists.
Other muscarinic agonists have been developed for different therapeutic purposes, and their comparison with this compound highlights the significance of subtype selectivity.
Xanomeline (B1663083) : Similar to this compound, xanomeline shows preferential activity as an agonist at M1 and M4 receptors. nih.govgoogle.com It has been investigated primarily for its potential in treating cognitive and psychotic symptoms in Alzheimer's disease and schizophrenia. nih.govgoogle.com The activation of M1 receptors, in particular, is thought to be relevant for improving cognitive function. nih.gov However, xanomeline's broader agonist activity at other muscarinic subtypes is associated with significant cholinergic side effects. google.com this compound's antagonism at M2, M3, and M5 receptors may theoretically circumvent some of these issues. wikipedia.org
Cevimeline (B1668456) : Approved for the treatment of dry mouth associated with Sjögren's syndrome, cevimeline functions as a muscarinic agonist, particularly at M3 receptors on salivary and lacrimal glands, to increase secretions. nih.govresearchgate.netscience.gov This contrasts with this compound, which is an M3 antagonist. wikipedia.org This opposing action at the M3 receptor underscores how different muscarinic ligands can be tailored for vastly different therapeutic effects based on their receptor subtype selectivity.
Table 2: Comparison of this compound with Other Muscarinic Agonists
| Compound | Primary Muscarinic Agonist Activity | Primary Antagonist Activity | Primary Therapeutic Target (Investigational or Approved) |
| This compound | M1, M4 wikipedia.org | M2, M3, M5 wikipedia.org | Analgesia (neuropathic/inflammatory pain) wikipedia.orgnih.gov |
| Xanomeline | M1, M4 nih.govgoogle.com | None (functional selectivity) | Alzheimer's disease, Schizophrenia nih.govgoogle.com |
| Cevimeline | M1, M3 nih.govscience.gov | None | Sjögren's Syndrome (dry mouth) nih.govresearchgate.net |
The effects of this compound can be mechanistically contrasted with those of non-selective muscarinic antagonists like scopolamine. Scopolamine competitively blocks muscarinic receptors, leading to effects such as sedation, amnesia, and antiemetic properties.
Crucially, research has demonstrated that the antihyperalgesic effects produced by this compound can be antagonized by the administration of scopolamine. nih.gov This finding confirms that this compound's pain-relieving properties are indeed mediated through its agonist activity at muscarinic receptors. While this compound leverages specific receptor agonism (M1/M4) for a therapeutic effect, scopolamine's broad antagonism across all receptor subtypes reverses this action. nih.gov
Agonists (e.g., Xanomeline, Cevimeline)
Broader Implications for Cholinergic System Modulation
The unique pharmacological profile of this compound holds broader implications for the field of cholinergic modulation. The cholinergic system is integral to a wide range of physiological functions, and its dysregulation is implicated in numerous disorders. nih.govmdpi.com However, the therapeutic development of cholinergic drugs has been hampered by a lack of subtype-selective ligands, often leading to undesirable side effects. nih.govnih.gov
This compound exemplifies a more sophisticated approach to drug design, moving beyond simple agonism or antagonism toward a nuanced, mixed-receptor profile. By selectively activating M1 and M4 receptors, which are implicated in central nervous system processes including nociception, while simultaneously blocking M2, M3, and M5 receptors, which are often associated with peripheral side effects, this compound represents a significant step forward. wikipedia.orgnih.gov This strategy could pave the way for a new class of analgesics that are not only potent but also possess a more favorable side-effect profile compared to both opioids and non-selective muscarinic agents. wikipedia.org The development of such functionally selective modulators is a key area of modern pharmacology, aiming to harness the therapeutic potential of the cholinergic system with greater precision. nih.govmdpi.com
Future Directions and Translational Research Perspectives
Gaps in Current Vedaclidine Research
Despite the initial promising results, several knowledge gaps remain in the understanding of this compound, hindering its full therapeutic development. A significant area requiring further investigation is the long-term efficacy and safety of the compound. Most existing studies have focused on acute effects, and there is a lack of comprehensive data on the consequences of chronic administration.
Another critical gap lies in the complete understanding of this compound's pharmacokinetic and pharmacodynamic (PK/PD) profile in diverse populations. frontiersin.orgbioagilytix.com Factors such as age, genetic variations, and comorbidities can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its therapeutic effect and potential for adverse reactions. frontiersin.orgallucent.com A more thorough characterization of these aspects is essential for optimizing dosing strategies and ensuring patient safety.
Furthermore, the precise mechanisms underlying this compound's analgesic effects, particularly in chronic pain states like neuropathic pain, are not fully elucidated. While it is known to produce antihyperalgesic effects in models involving central sensitization, a deeper understanding of the molecular and cellular pathways involved is needed. nih.gov This knowledge would not only strengthen the rationale for its use but also aid in the identification of predictive biomarkers for treatment response.
There is also a need for more extensive research into potential drug-drug interactions. Patients who could benefit from this compound, such as those with chronic pain, are often on multiple medications. Investigating how this compound interacts with other commonly prescribed drugs is crucial to prevent unforeseen adverse events and ensure its safe integration into existing treatment regimens.
Finally, the development of more selective ligands for muscarinic receptor subtypes remains a challenge. Although this compound shows selectivity for M1 and M4 receptors, the development of compounds with even higher specificity could lead to improved therapeutic profiles with fewer side effects. researchgate.net
Table 1: Key Gaps in this compound Research
| Research Area | Identified Gaps |
|---|---|
| Long-Term Studies | Lack of data on chronic efficacy and safety. |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | Incomplete profile in diverse patient populations. frontiersin.orgbioagilytix.com |
| Mechanism of Action | Incomplete understanding of molecular pathways in chronic pain. nih.gov |
| Drug Interactions | Limited data on interactions with other medications. |
| Ligand Selectivity | Need for compounds with higher specificity for M1/M4 receptors. researchgate.net |
Emerging Methodologies for Pharmacological Study
Recent advancements in pharmacological research offer new avenues to address the existing gaps in this compound research. The development and application of positive allosteric modulators (PAMs) for M1 and M4 receptors represent a significant breakthrough. dovepress.comfrontiersin.orgnih.gov Unlike traditional agonists that directly activate the receptor, PAMs enhance the effect of the endogenous neurotransmitter, acetylcholine (B1216132), potentially offering a more nuanced and safer therapeutic approach. frontiersin.org Studying this compound in conjunction with these modulators could reveal synergistic effects and new therapeutic possibilities.
The use of advanced in vitro models, such as organ-on-a-chip and 3D cell cultures, provides a more physiologically relevant environment for studying drug effects compared to traditional 2D cell cultures. europa.euhumanspecificresearch.orgmdpi.com These complex systems can better mimic the intricate cellular interactions and microenvironment of human tissues, offering more accurate predictions of drug efficacy and toxicity before moving to clinical trials. europa.eumdpi.com For this compound, these models could be used to investigate its effects on neuronal circuits and to screen for potential off-target effects with greater precision.
High-throughput screening (HTS) techniques have also evolved, allowing for the rapid screening of large compound libraries to identify new molecules with desired pharmacological properties. nih.gov These methods can be employed to discover novel M1/M4 agonists or PAMs with improved selectivity and pharmacokinetic profiles. nih.gov Furthermore, advances in G-protein coupled receptor (GPCR) structural biology and computational modeling are facilitating a more rational, structure-based drug design approach. discoveryontarget.comrsc.org These computational tools can help in predicting how a molecule like this compound interacts with its target receptors at an atomic level, guiding the design of more potent and selective analogs.
The integration of pharmacogenomics into preclinical and clinical studies is another emerging methodology. By identifying genetic markers that influence an individual's response to this compound, it may be possible to develop personalized treatment strategies, maximizing efficacy while minimizing adverse effects.
Table 2: Emerging Pharmacological Study Methodologies for this compound
| Methodology | Application in this compound Research |
|---|---|
| Positive Allosteric Modulators (PAMs) | Investigating synergistic effects and novel therapeutic strategies. dovepress.comfrontiersin.orgnih.gov |
| Advanced In Vitro Models | Enhancing predictive validity of preclinical efficacy and safety studies. europa.euhumanspecificresearch.orgmdpi.com |
| High-Throughput Screening (HTS) | Discovering novel muscarinic agonists and modulators. nih.gov |
| Structure-Based Drug Design | Guiding the development of more potent and selective this compound analogs. discoveryontarget.comrsc.org |
| Pharmacogenomics | Identifying genetic biomarkers for personalized medicine approaches. |
Translational Research Challenges and Opportunities
The translation of promising preclinical findings for this compound into effective clinical therapies presents both significant challenges and unique opportunities. A primary challenge in translational research is the often-poor predictive value of animal models for human diseases. researchgate.netosf.ionih.gov While this compound has shown analgesic effects in rodent models of pain, these models may not fully recapitulate the complexity of human neuropathic pain, which involves psychological and social factors in addition to the biological ones. nih.govfrontiersin.org This discrepancy can lead to a "translational gap" where drugs that are effective in animals fail to show efficacy in human clinical trials. ucl.ac.uk
Another challenge lies in the identification and validation of biomarkers to guide clinical development. nih.gov Biomarkers that can objectively measure target engagement and predict treatment response are crucial for efficient and successful clinical trials. The lack of established biomarkers for M1 and M4 receptor activation in humans makes it difficult to determine the optimal dose and to identify the patient populations most likely to benefit from this compound.
Despite these challenges, there are considerable opportunities. The unique mechanism of action of this compound, targeting M1 and M4 receptors, offers a novel approach for treating conditions with significant unmet medical needs, such as neuropathic pain and certain cognitive disorders. nih.govresearchgate.net The potential for synergistic effects when combined with other analgesics, as demonstrated with ketoprofen (B1673614) in preclinical studies, opens up possibilities for combination therapies that could be more effective and have fewer side effects than current treatments. nih.gov
The growing understanding of the role of muscarinic receptors in various pathologies provides a strong rationale for the continued development of drugs like this compound. Furthermore, the increasing adoption of innovative clinical trial designs, such as adaptive trials and basket trials, can help to accelerate the clinical development process and increase the chances of success. The "bedside-to-bench" approach, where clinical observations inform preclinical research, can also help to bridge the translational gap by ensuring that animal models are more relevant to the human condition. ucl.ac.uk
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetylcholine |
| Ketoprofen |
| Scopolamine |
| Xanomeline (B1663083) |
| Trospium |
| Emraclidine |
| Cevimeline (B1668456) |
| Alvameline |
| AC-42 |
| AC-260584 |
| 77-LH-28-1 |
| VU0453595 |
| PF-06767832 |
| VU6004256 |
Q & A
Q. What are the foundational methodologies for conducting a comprehensive literature review on Vedaclidine's pharmacological profile?
Begin by identifying primary sources through databases like PubMed and SciFinder, focusing on peer-reviewed articles that detail this compound's mechanism of action, receptor binding affinities, and preclinical outcomes. Use Boolean operators (e.g., "this compound AND muscarinic receptors") to refine searches. Cross-reference citations in seminal papers to ensure coverage of historical and recent studies. Critical evaluation of sources should prioritize studies with transparent experimental protocols, such as dose-response curves and control groups .
Q. How should experimental designs be structured to assess this compound's efficacy in vitro?
Standardize cell-based assays using validated cell lines (e.g., CHO cells expressing M1/M4 receptors). Include dose-ranging studies (e.g., 1 nM–10 µM) with positive controls (e.g., acetylcholine) and negative controls (vehicle-only). Measure intracellular calcium flux or cAMP levels as functional readouts. Ensure replicates (n ≥ 3) and blind data analysis to minimize bias. Document equipment specifications (e.g., plate reader model) and environmental conditions (e.g., CO₂ levels) for reproducibility .
Q. What analytical techniques are critical for characterizing this compound's purity and stability in research settings?
Employ HPLC with UV/Vis detection (e.g., C18 column, 254 nm) to assess purity (>95%). Use mass spectrometry (LC-MS) for structural confirmation. Stability studies should include accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation products via peak area analysis. Report solvent systems (e.g., acetonitrile:water gradients) and column temperatures explicitly .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound across different receptor subtypes?
Discrepancies may arise from assay variability (e.g., radioligand vs. functional assays). Conduct head-to-head comparisons using identical experimental conditions. Validate receptor expression levels via Western blot or qPCR. Apply statistical models (e.g., two-way ANOVA) to account for inter-lab variability. Cross-validate findings with orthogonal methods, such as electrophysiology for functional corroboration .
Q. What strategies optimize this compound's synthesis protocol to enhance batch-to-batch reproducibility?
Standardize starting materials (e.g., chiral precursors from certified suppliers) and reaction conditions (e.g., temperature, catalyst loading). Implement in-process controls (e.g., TLC monitoring) and post-synthesis purification (e.g., recrystallization solvents). For sensitive assays, request additional QC metrics (e.g., peptide content analysis, TFA removal <1%) to minimize variability. Document deviations in supplementary materials .
Q. How should in vivo studies be designed to evaluate this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Use species-specific models (e.g., rodents, non-human primates) with controlled dosing regimens (IV, oral). Collect serial blood samples for LC-MS/MS quantification of plasma concentrations. Correlate exposure levels (AUC, Cₘₐₓ) with behavioral or biomarker outcomes (e.g., cognitive tests in dementia models). Apply compartmental modeling (e.g., NONMEM) to estimate parameters like half-life and bioavailability. Include sham-operated controls to account for surgical stress in CNS studies .
Methodological Considerations
- Data Contradiction Analysis : Use triangulation (e.g., combining quantitative assays with qualitative observations) and sensitivity analysis to identify confounders .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw data and code repositories (e.g., GitHub) .
- Ethical Compliance : For in vivo work, follow ARRIVE guidelines for reporting animal studies and obtain institutional ethics approvals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
